Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride, (+)-
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Overview
Description
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride, (+)- is a compound that features a benzamide core with a hydroxy group and an imidazole ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride, (+)- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia, which react to form glyoxaline, a precursor to imidazole.
Attachment of the Imidazole Ring to the Benzamide Core: The imidazole ring is then attached to the benzamide core through a series of substitution reactions, often involving halogenated intermediates.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzamides and imidazoles.
Scientific Research Applications
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride, (+)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride, (+)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride, (+)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
127170-77-8 |
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Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-hydroxy-3-[(1S)-1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-7(10-5-14-6-15-10)8-3-2-4-9(11(8)16)12(13)17;/h2-7,16H,1H3,(H2,13,17)(H,14,15);1H/t7-;/m0./s1 |
InChI Key |
GFKLCFADQUYTTR-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)C(=O)N)O)C2=CN=CN2.Cl |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(=O)N)O)C2=CN=CN2.Cl |
Origin of Product |
United States |
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